2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid
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Overview
Description
2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carbamoyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:
Formation of the Thiophene Derivative: Thiophene is first functionalized to introduce the necessary substituents.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an appropriate amine derivative.
Coupling with Phenoxyacetic Acid: The final step involves coupling the modified thiophene derivative with phenoxyacetic acid under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.
Biology: It can be used as a tool in biological studies to understand cellular processes and molecular interactions.
Material Science: The compound's unique properties make it suitable for use in the development of advanced materials.
Industry: It can be utilized in various industrial processes, including the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-[2,6-Dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Other thiophene-based compounds with different substituents.
Phenoxyacetic Acid Derivatives: Compounds with variations in the phenoxyacetic acid moiety.
Carbamoyl Derivatives: Compounds containing carbamoyl groups with different structural features.
Properties
IUPAC Name |
2-[2,6-dimethyl-4-(1-thiophen-2-ylethylcarbamoyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-7-13(8-11(2)16(10)22-9-15(19)20)17(21)18-12(3)14-5-4-6-23-14/h4-8,12H,9H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPYMNXWPJYEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)C(=O)NC(C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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